Superior GC-2 Isoform Activation: (Rac)-BI 703704 vs. BAY 60-2770
In direct head-to-head concentration-response measurements comparing sGC activators, (Rac)-BI 703704 produced substantially stronger activation of the GC-2 isoform than BAY 60-2770, while both compounds exhibited approximately equivalent potency on the GC-1 isoform [1]. This differential isoform profile is critical for experiments where GC-2-mediated signaling is under investigation and for benchmarking novel isoform-selective compounds.
| Evidence Dimension | Relative activation strength of sGC GC-2 isoform |
|---|---|
| Target Compound Data | Much stronger activation of GC-2 |
| Comparator Or Baseline | BAY 60-2770 (weaker activation of GC-2) |
| Quantified Difference | Qualitatively described as 'much stronger activation' of GC-2; GC-1 potency approximately equivalent between compounds |
| Conditions | Concentration-response measurements in cell systems expressing each sGC isoform and in purified enzyme assays |
Why This Matters
Researchers studying differential roles of GC-1 vs. GC-2 isoforms or validating new sGC-targeting agents require a compound with robust GC-2 engagement; (Rac)-BI 703704 provides this capability while BAY 60-2770 does not.
- [1] Rudolphi K, et al. Discovery of the first isoform-specific sGC activator: Selective activation of GC-1 by runcaciguat. Eur J Pharmacol. 2025;987:177123. View Source
